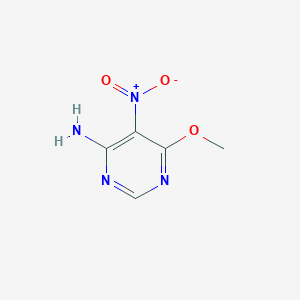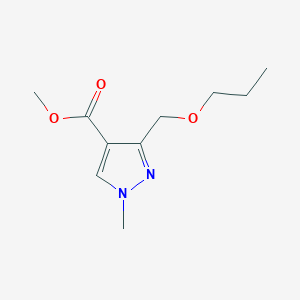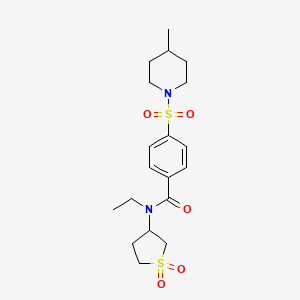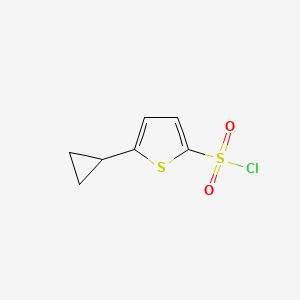
6-Methoxy-5-nitropyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Methoxy-5-nitropyrimidin-4-amine” is a chemical compound with the molecular formula C5H6N4O3 . It is used in the synthesis of carbamothiolacrylamides as selective EP2 antagonists in the treatment of neurodegenerative peripheral diseases .
Molecular Structure Analysis
The molecular structure of “6-Methoxy-5-nitropyrimidin-4-amine” consists of 5 carbon atoms, 6 hydrogen atoms, 4 nitrogen atoms, and 3 oxygen atoms . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
"6-Methoxy-5-nitropyrimidin-4-amine" serves as a crucial intermediate in the synthesis of various chemical compounds. The study of nucleophilic substitution of methoxy groups in pyrimidine derivatives shows that introducing a 5-nitroso group onto the pyrimidine ring significantly activates these compounds. This activation allows for the aminolysis of several 2-methoxy-5-nitrosopyrimidine derivatives at room temperature, yielding good yields without harming the acetyl protecting groups of the sugar moiety. This process has applications in the synthesis of 2-aminopyrimidines, demonstrating the compound's role in creating biochemically relevant structures (A. Marchal, M. Nogueras, Adolfo Sánchez, & J. N. Low, 2002).
Generation of Biologically Active Compounds
Another application involves the synthesis of alkoxy-5-nitrosopyrimidines, where high regioselective and sequential nucleophilic aromatic substitution of methoxy groups in 2-amino-4,6-dimethoxy-5-nitrosopyrimidine is observed. This approach enables the synthesis of polyfunctionalized aminopyrimidines, which are capable of mimicking fused heterobicyclic derivatives with biological interest. These compounds have been evaluated for antiviral properties, highlighting their potential in medicinal chemistry as synthetic intermediates for developing new therapeutic agents (A. Marchal, M. Nogueras, Adolfo Sánchez, J. N. Low, L. Naesens, E. Clercq, & M. Melguizo, 2010).
Supramolecular Chemistry
The study of symmetrically 4,6-disubstituted 2-aminopyrimidines, including those with a 5-nitroso substituent, focuses on the interplay of molecular, molecular-electronic, and supramolecular structures. These compounds exhibit polarized molecular-electronic structures, leading to extensive charge-assisted hydrogen bonding. The research demonstrates how the nitroso compounds form complex supramolecular structures through various hydrogen bonds and aromatic pi-pi stacking interactions, emphasizing their relevance in the study of molecular assembly and interaction (A. Quesada, A. Marchal, M. Melguizo, J. N. Low, & C. Glidewell, 2004).
Molecular Structure and Reactivity
Research into 4-amino-2-chloro-5-nitro-6-(propylamino)pyrimidine, related to 6-methoxy-5-nitropyrimidin-4-amine, has provided insights into the reactivity of pyrimidine derivatives with respect to various amine substitutions. This work has led to a deeper understanding of the regioselectivity of amine substitution in the pyrimidine ring, which is crucial for the design and synthesis of targeted molecules in pharmaceuticals and agrochemicals (D. McKeveney, R. Quinn, C. Janssen, & P. Healy, 2004).
Eigenschaften
IUPAC Name |
6-methoxy-5-nitropyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O3/c1-12-5-3(9(10)11)4(6)7-2-8-5/h2H,1H3,(H2,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWLLOQOVOHVSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-5-nitropyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-fluoro-4-methoxybenzamide](/img/structure/B2633806.png)
![3-{[(Biphenyl-4-ylcarbonyl)carbamothioyl]amino}-4-chlorobenzoic acid](/img/structure/B2633807.png)

![6-(3-hydroxypropyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2633810.png)


![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2633816.png)
![7-(Prop-2-enoyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B2633819.png)
![N-(4-bromobenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2633820.png)